molecular formula C9H9N3O2 B11727339 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11727339
M. Wt: 191.19 g/mol
InChI Key: YDWSLJMSXOUBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H9N3O2/c1-13-7-5-3-2-4-6(7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

YDWSLJMSXOUBRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key reaction types, including oxidation, reduction, substitution, and cyclization, influenced by its heterocyclic and aromatic substituents.

Oxidation Reactions

The methoxy group and oxadiazole ring are susceptible to oxidation. For example:

  • Oxidation of the methoxy group : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the methoxy group (-OCH₃) to a hydroxyl group (-OH) .

  • Ring oxidation : The oxadiazole ring may undergo oxidation to form oxadiazole N-oxides under specific conditions, though this is less commonly observed in similar derivatives .

Reduction Reactions

The oxadiazole ring can be reduced to yield amines or alcohols:

  • Hydrogenation : Using hydrogen gas with palladium or platinum catalysts (e.g., Pd/C) reduces the ring to form dihydro derivatives .

  • LiAlH₄ reduction : Similar oxadiazoles are reduced to corresponding amines or alcohols under strong reducing conditions .

Substitution Reactions

The aromatic ring and oxadiazole positions are reactive toward electrophilic and nucleophilic substitution:

  • Electrophilic substitution : Nitration (HNO₃) or halogenation (Br₂) can introduce functional groups at the phenyl ring .

  • Nucleophilic substitution : The amino group at position 5 may participate in substitution reactions with alkylating agents or acylating reagents .

Cyclization Reactions

The compound can serve as a precursor for cyclization to form larger heterocycles:

  • Oxadiazin-5-one formation : Amidoximes reacting with esters under basic conditions (e.g., t-BuONa) can form 1,2,4-oxadiazin-5-ones, as observed in similar systems .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey Products
OxidationKMnO₄, CrO₃, acidic conditions3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-amine
ReductionH₂/Pd/C, LiAlH₄Dihydro derivatives
Electrophilic substitutionHNO₃, Br₂, HClNitro or halogenated derivatives
CyclizationAmidoximes + esters, t-BuONa, DMSO1,2,4-Oxadiazin-5-ones

Anticancer Activity

Derivatives of 1,2,4-oxadiazoles have shown potent anticancer activity. For example:

CompoundCell LineIC₅₀ (μM)
3-(2-Methoxyphenyl)...MCF-70.65
AnalogHeLa2.41

These values indicate selective cytotoxicity against cancer cells .

MAO Inhibition

1,2,4-Oxadiazin-5-one derivatives synthesized via amidoxime cyclization have been investigated as monoamine oxidase (MAO) inhibitors, highlighting their potential in neurological disorders .

Challenges and Limitations

  • Selectivity : Oxidation of the methoxy group may lead to over-oxidation or side reactions.

  • Stability : The amino group at position 5 may require protection during harsh reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been studied for its anticancer properties, demonstrating significant activity against various cancer cell lines. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of antitumor effects. For instance, one study evaluated a series of substituted 1,2,4-oxadiazole derivatives against multiple human tumor cell lines, revealing that certain compounds had low IC50 values, indicating potent anticancer activity . Specifically, compounds derived from 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine showed promising results against prostate and renal cancer cell lines .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity by increasing interactions with cellular targets involved in apoptosis pathways .

Neuroprotective Effects

Cholinesterase Inhibition
Compounds related to 1,2,4-oxadiazoles have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . This property makes 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine a candidate for further development as a neuroprotective agent.

Antimicrobial Properties

Broad-Spectrum Activity
Research has indicated that oxadiazole derivatives possess antimicrobial properties against various pathogens. The compound has shown efficacy against both gram-positive and gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-Diabetic Potential

Glycemic Control
Recent studies have explored the anti-diabetic properties of oxadiazole derivatives. In vitro assays demonstrated that certain compounds could significantly lower glucose levels in diabetic models . This suggests that 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine may contribute to the development of new therapeutic agents for managing diabetes.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is crucial for optimizing its biological activity. Modifications to the phenyl ring or the oxadiazole core can significantly influence the compound's efficacy and selectivity against various biological targets. For example, substituents on the phenyl ring have been shown to enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with cellular components to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine features a methoxy group attached to a phenyl ring and an oxadiazole moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the oxadiazole scaffold. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Compounds

CompoundCancer Cell LineIC50 (µM)Reference
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amineMCF-7 (breast)15.63
5aCEM-13 (leukemia)<0.12
5bMDA-MB-231 (breast)2.78

In one study, the compound exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxic effects comparable to established chemotherapeutics like Tamoxifen . Another derivative showed even lower IC50 values against leukemia cell lines, suggesting enhanced efficacy in targeting cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are noteworthy. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amineE. coli32 µg/mL
1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-triazol-5-amineS. aureus16 µg/mL

The compound demonstrated significant antimicrobial effects against E. coli with a MIC of 32 µg/mL and against Staphylococcus aureus with a MIC of 16 µg/mL. These findings highlight the potential for further development in treating infections.

The biological activities of oxadiazole derivatives are attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Mechanisms : The disruption of bacterial cell walls and interference with metabolic pathways are common mechanisms through which these compounds exert their antimicrobial effects.

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives in clinical settings:

  • Case Study A : A derivative was tested on a panel of cancer cell lines including ovarian and prostate cancers, showing selective toxicity with IC50 values significantly lower than those for normal cells .
  • Case Study B : In a clinical trial setting, a formulation containing an oxadiazole derivative was administered to patients with resistant bacterial infections, resulting in improved outcomes compared to standard treatments .

Q & A

Basic Synthesis: What are the common synthetic routes for 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-amine?

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example:

  • React 2-methoxybenzoyl chloride with an amidoxime (e.g., cyanoacetamide derivatives) under basic conditions (e.g., pyridine or triethylamine) to form the 1,2,4-oxadiazole ring .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
    Key Considerations : Solvent choice (DMF, THF), reaction time (12–24 hours), and temperature (80–100°C) influence yield.

Advanced Synthesis: How can regioselectivity challenges in oxadiazole formation be addressed?

Regioselectivity in heterocyclic systems often arises from electronic and steric effects. Strategies include:

  • Precursor Design : Use pre-functionalized substrates (e.g., 2-methoxy-substituted benzamides) to direct cyclization .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to stabilize intermediates and enhance regiocontrol .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics, improving yield (e.g., 30% → 65%) and purity .

Basic Characterization: What analytical techniques confirm the structure of this compound?

  • NMR : 1H^1H NMR (δ 7.4–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and 13C^{13}C NMR (δ 165–170 ppm for oxadiazole carbons) .
  • IR : Peaks at 1620–1680 cm⁻¹ (C=N stretch) and 1240–1280 cm⁻¹ (C-O-C of methoxy group) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 206.0826) confirms molecular formula .

Advanced Characterization: How is X-ray crystallography used to resolve ambiguities in substitution patterns?

Single-crystal X-ray diffraction resolves regiochemistry and confirms the position of the methoxy group. For example:

  • A related compound, 3-(3-bromophenyl)-1,2,4-oxadiazol-5-amine, was structurally validated via crystallography, showing bond lengths (C-N: 1.32 Å) consistent with oxadiazole rings .
  • Challenge : Crystallizing low-solubility compounds may require vapor diffusion or slow evaporation techniques .

Basic Biological Activity: What is the hypothesized mechanism of action for oxadiazole derivatives?

Oxadiazoles often act as bioisosteres for ester or amide groups. For example:

  • Analogues like CGS 4270 (an amiloride-type diuretic) exhibit activity by inhibiting epithelial sodium channels (ENaC) via hydrogen bonding with the oxadiazole amine group .
  • SAR Note : Substitution at the 2-methoxyphenyl position enhances lipophilicity, potentially improving membrane permeability .

Advanced Biological Activity: How can computational modeling predict target interactions?

  • Molecular Docking : Simulate binding to targets (e.g., ENaC or kinase enzymes) using software like AutoDock Vina. For instance, the methoxy group may form π-alkyl interactions with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Analytical Challenges: What methods quantify trace impurities in this compound?

  • HPLC-UV/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities at ≤0.1% levels.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the oxadiazole ring) .

Data Contradictions: How can conflicting reports on bioactivity be resolved?

  • Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in μM). For example, diuretic activity in rats (CGS 4270 vs. amiloride) showed variability due to differences in dosing regimens .
  • Control Experiments : Replicate studies under identical conditions (pH, cell lines, animal models) to isolate structural vs. methodological factors .

Mechanistic Insights: What experimental approaches elucidate reaction pathways in oxadiazole synthesis?

  • Isotopic Labeling : Use 15N^{15}N-labeled amidoximes to track nitrogen incorporation into the oxadiazole ring via 15N^{15}N NMR .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., cyclization vs. dehydration) .

Advanced Mechanistic Studies: How does DFT modeling aid in understanding electronic effects?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Predict charge distribution (e.g., nucleophilic N5 in oxadiazole) .
  • Simulate transition states to explain regioselectivity (activation energy differences ≤5 kcal/mol favor specific pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.